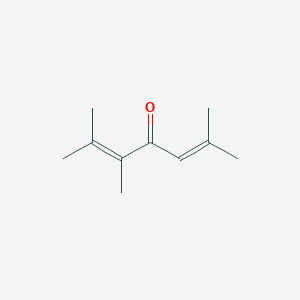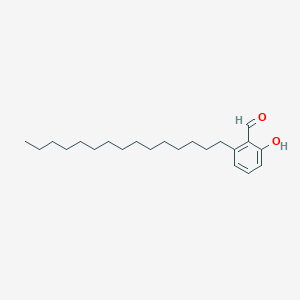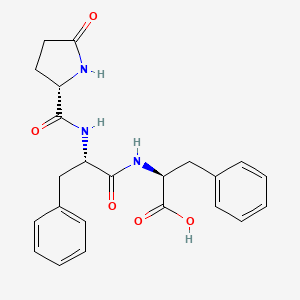
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine is a synthetic peptide compound composed of three amino acids: 5-oxo-L-proline, L-phenylalanine, and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides (e.g., DCC or EDC) to form peptide bonds. The final step involves the removal of protecting groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Aplicaciones Científicas De Investigación
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxo-L-prolyl-L-lysyl-L-phenylalanyl-L-alanyl-L-proline
- 5-Oxoprolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
Uniqueness
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanine is unique due to its specific amino acid sequence and the presence of the 5-oxo-L-proline residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
77338-34-2 |
|---|---|
Fórmula molecular |
C23H25N3O5 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H25N3O5/c27-20-12-11-17(24-20)21(28)25-18(13-15-7-3-1-4-8-15)22(29)26-19(23(30)31)14-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2,(H,24,27)(H,25,28)(H,26,29)(H,30,31)/t17-,18-,19-/m0/s1 |
Clave InChI |
CRKSLRODSHOMCT-FHWLQOOXSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




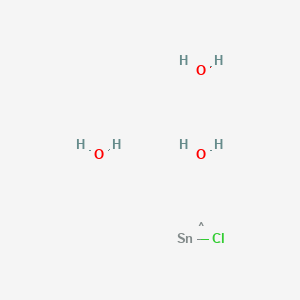
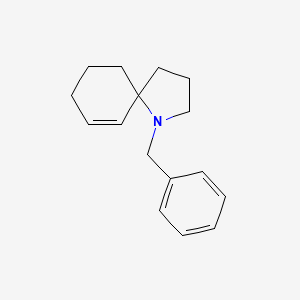
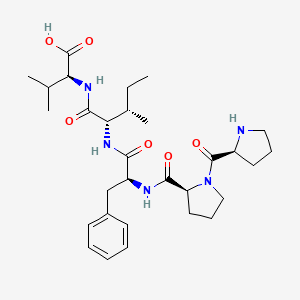
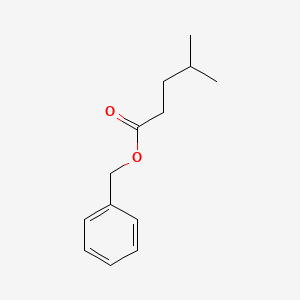
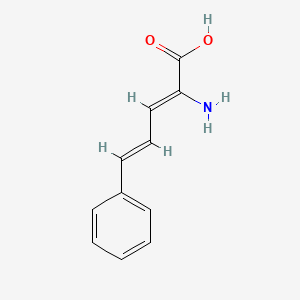
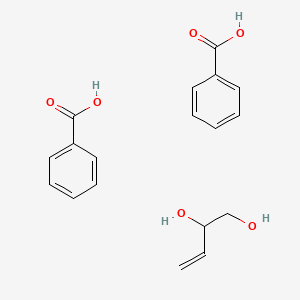
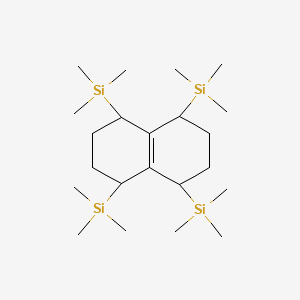
![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

